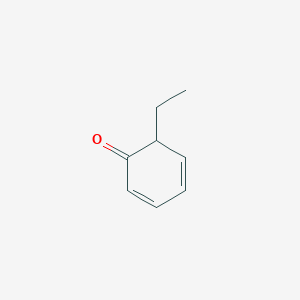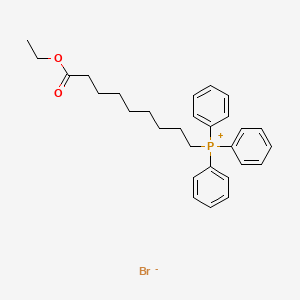![molecular formula C15H18ClN3 B12555907 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine CAS No. 142908-95-0](/img/structure/B12555907.png)
4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a propyl group, and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro, propyl, and pyridinyl substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under various conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
科学研究应用
4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-methylpyrimidine
- 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-ethylpyrimidine
- 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-butylpyrimidine
Uniqueness
4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
142908-95-0 |
|---|---|
分子式 |
C15H18ClN3 |
分子量 |
275.77 g/mol |
IUPAC 名称 |
4-chloro-2-(2-propan-2-ylpyridin-4-yl)-6-propylpyrimidine |
InChI |
InChI=1S/C15H18ClN3/c1-4-5-12-9-14(16)19-15(18-12)11-6-7-17-13(8-11)10(2)3/h6-10H,4-5H2,1-3H3 |
InChI 键 |
VUKTYIBMIYODIN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=NC(=N1)C2=CC(=NC=C2)C(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
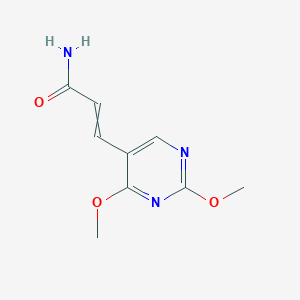
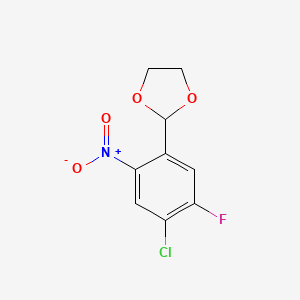


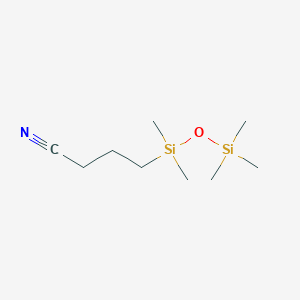
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)


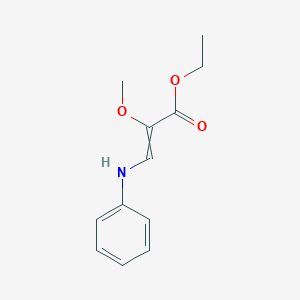
![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)

